2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide
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Overview
Description
“2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide” is a complex organic compound. It likely contains a benzenesulfonamide core, which is a common functional group in many organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, fluoro, and methoxyethyl groups at the appropriate positions on the benzenesulfonamide core. This could potentially be achieved through various organic reactions such as substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the bromo, fluoro, and methoxyethyl groups on the benzenesulfonamide core. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing or electron-donating nature of the substituent groups (bromo, fluoro, and methoxyethyl). For example, the bromo and fluoro groups are generally electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the nature of its substituent groups. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .Scientific Research Applications
Photodynamic Therapy and Photosensitizing Abilities
One area of application for benzenesulfonamide derivatives is in photodynamic therapy (PDT) for cancer treatment. These compounds, specifically zinc phthalocyanines substituted with benzenesulfonamide units, have been synthesized and characterized for their photophysical and photochemical properties. They exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizing mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022). These properties are crucial for their effectiveness in PDT, showcasing their potential in treating cancer.
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have been synthesized and tested for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. The synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibitory activity against human carbonic anhydrase I and II, indicating their potential as therapeutic agents for conditions where inhibition of this enzyme is beneficial (Gul et al., 2016).
Cyclooxygenase-2 Inhibition
Another significant application of benzenesulfonamide derivatives is in the development of cyclooxygenase-2 (COX-2) inhibitors. These compounds have been evaluated for their COX-1 and COX-2 inhibitory activities, showcasing selectivity and potency for COX-2 inhibition. This activity is crucial for their potential use as anti-inflammatory agents (Pal et al., 2003).
Fluorophores for Zinc(II) Detection
Benzenesulfonamide derivatives have also been applied in the development of zinc(II) specific fluorophores. These compounds, such as Zinquin and its derivatives, exhibit strong fluorescence upon binding with Zn^2+, making them valuable tools in studying intracellular zinc levels, which is important for understanding various biological processes (Kimber et al., 2001).
Synthesis and Bioactivity Studies
Furthermore, brominated derivatives of benzenesulfonamide have been synthesized and tested for their activity against cholinesterases, showing potential as inhibitors for the treatment of Alzheimer’s disease. This application highlights the versatility of benzenesulfonamide derivatives in the development of neuroprotective therapies (Abbasi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO3S/c1-21-14(11-5-4-6-12(17)9-11)10-18-22(19,20)15-8-3-2-7-13(15)16/h2-9,14,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZXKFSGAPYAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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